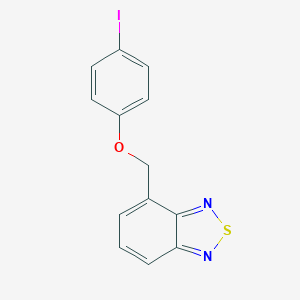![molecular formula C13H20N2O6S2 B299521 N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. The inhibition of CAIX by NSC 95397 has been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for further development as a cancer therapy.
Mécanisme D'action
The mechanism of action of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves its inhibition of the enzyme CAIX. CAIX is a transmembrane protein that is overexpressed in many types of cancer cells and is involved in regulating the pH of the tumor microenvironment. By inhibiting CAIX, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 disrupts the pH balance of the tumor microenvironment and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the expression of genes involved in tumor growth and metastasis. N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has also been shown to have minimal toxicity to normal cells, making it a promising candidate for further development as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective tool for studying the role of CAIX in cancer biology. However, one limitation of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 is that it is not selective for CAIX and can also inhibit other carbonic anhydrase isoforms, which may limit its specificity in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 and its potential therapeutic applications. One direction is the development of more selective CAIX inhibitors that can be used in combination with other cancer therapies to enhance their efficacy. Another direction is the investigation of the role of CAIX in other diseases, such as hypoxia-induced pulmonary hypertension and ischemic stroke. Finally, the development of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 analogs with improved pharmacokinetic properties and efficacy may lead to the development of a novel cancer therapy.
Méthodes De Synthèse
The synthesis of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylsulfonyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for further study.
Applications De Recherche Scientifique
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. The anti-tumor effects of N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide 95397 are thought to be due to its inhibition of CAIX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
Propriétés
Nom du produit |
N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide |
|---|---|
Formule moléculaire |
C13H20N2O6S2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[2-(4-morpholin-4-ylsulfonylphenoxy)ethyl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O6S2/c1-22(16,17)14-6-9-21-12-2-4-13(5-3-12)23(18,19)15-7-10-20-11-8-15/h2-5,14H,6-11H2,1H3 |
Clé InChI |
KFCMWCPDVIKFRM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
SMILES canonique |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)

![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
